molecular formula C9H12BrN3O2 B2927099 Tert-butyl 6-amino-5-bromopyridazine-3-carboxylate CAS No. 2248327-82-2

Tert-butyl 6-amino-5-bromopyridazine-3-carboxylate

Cat. No.: B2927099
CAS No.: 2248327-82-2
M. Wt: 274.118
InChI Key: LMZRPBLIDGRMAJ-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-5-bromopyridazine-3-carboxylate: is a heterocyclic compound that features a pyridazine ring substituted with an amino group, a bromine atom, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-amino-5-bromopyridazine-3-carboxylate typically involves the bromination of a pyridazine derivative followed by the introduction of an amino group and the tert-butyl ester. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvent conditions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-butyl 6-amino-5-bromopyridazine-3-carboxylate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Oxidized forms of the amino group, such as nitroso or nitro derivatives.

    Reduction Products: Reduced forms of the amino group, such as primary amines.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Chemistry: Tert-butyl 6-amino-5-bromopyridazine-3-carboxylate is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block in organic synthesis, enabling the construction of various functionalized molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: The compound finds applications in the development of advanced materials, including polymers and coatings. Its unique structure allows for the modification of material properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-5-bromopyridazine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and bromine substituents can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    6-amino-5-bromopyridazine-3-carboxylic acid: Lacks the tert-butyl ester group, which may affect its solubility and reactivity.

    Tert-butyl 6-amino-3-carboxylate: Lacks the bromine atom, which may influence its chemical reactivity and biological activity.

    5-bromo-6-methylpyridazine-3-carboxylate:

Uniqueness: Tert-butyl 6-amino-5-bromopyridazine-3-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the tert-butyl ester enhances its lipophilicity, while the amino and bromine groups provide sites for further functionalization and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 6-amino-5-bromopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)6-4-5(10)7(11)13-12-6/h4H,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZRPBLIDGRMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN=C(C(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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